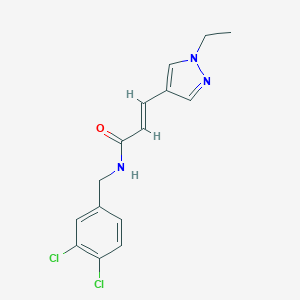

![molecular formula C17H16N6O5S B279719 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide, also known as TATB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TATB is a highly explosive compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide is a highly explosive compound that undergoes rapid decomposition upon ignition. The decomposition of this compound releases a large amount of energy in the form of heat and gas, which leads to the rapid expansion of gases and the generation of shock waves. The shock waves generated by this compound can cause significant damage to surrounding structures and materials, making it an ideal material for military and civilian applications.

Biochemical and Physiological Effects:

This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe damage to living tissues upon exposure. This compound can also cause respiratory problems and skin irritation upon contact.

Advantages and Limitations for Lab Experiments

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide has several advantages for lab experiments, including its high stability, low sensitivity to shock and friction, and high energy output. However, its toxicity and potential hazards make it challenging to handle and require specialized equipment and safety protocols.

Future Directions

There are several future directions for the research on N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide, including the development of new synthesis methods that are more efficient and environmentally friendly, the optimization of this compound for specific applications, and the study of its biochemical and physiological effects. This compound can also be used as a model compound for the study of other explosive materials and their behavior under different conditions. Additionally, this compound can be used in the field of nanotechnology for the synthesis of new materials and devices.

Synthesis Methods

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide can be synthesized using different methods, including the nitration of 4-amino-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine group, and then the coupling of the amine group with 3-mercapto-5-nitrobenzoic acid. Another method involves the nitration of 4-amino-3-nitrobenzoic acid, followed by the coupling of the nitro group with 3-mercapto-5-nitrobenzoic acid, and then the reduction of the nitro group to an amine group. These methods have been optimized to produce pure this compound with high yield.

Scientific Research Applications

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide has been used in various scientific research applications, including as an explosive material for military and civilian applications, as a precursor for the synthesis of other explosive materials, and as a model compound for studying the behavior of explosives under different conditions. This compound has also been used in the field of nanotechnology, where it has been used as a template for the synthesis of nanoparticles and as a coating material for nanoscale devices.

Properties

Molecular Formula |

C17H16N6O5S |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H16N6O5S/c24-8-15(25)9-29-16-6-12(5-14(7-16)23(27)28)19-17(26)11-1-3-13(4-2-11)22-10-18-20-21-22/h1-7,10,15,24-25H,8-9H2,(H,19,26) |

InChI Key |

RHEZSWCWNXHEPA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-])N3C=NN=N3 |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-])N3C=NN=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

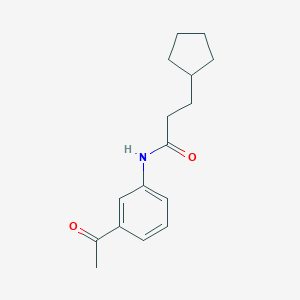

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279640.png)

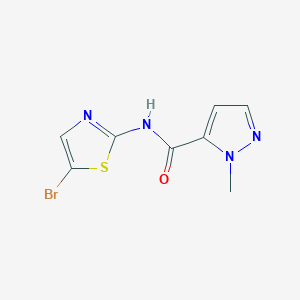

![ethyl 6-ethyl-2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B279642.png)

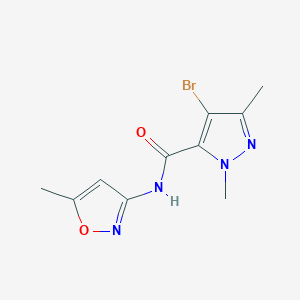

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279643.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279645.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279650.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279651.png)

![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B279652.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279653.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279654.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one](/img/structure/B279655.png)